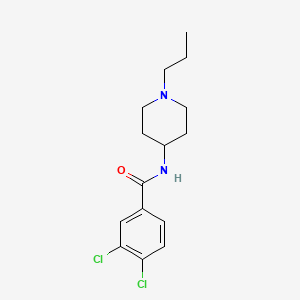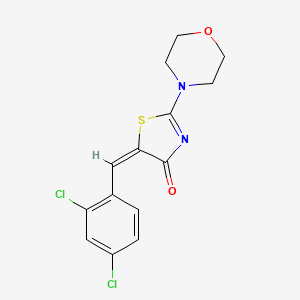
1-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one, also known as safrole, is a chemical compound that is commonly found in the essential oils of plants such as sassafras and camphor. It has been used in the past as an ingredient in perfumes, soaps, and other fragrances. However, recent research has focused on its potential use in scientific applications, particularly in the fields of biochemistry and pharmacology.
Mechanism of Action
Safrole works by inhibiting certain enzymes and proteins in the body, leading to a variety of biochemical and physiological effects. It has been shown to interact with the cytochrome P450 system, which is responsible for metabolizing many drugs and toxins in the body. Additionally, it has been found to have an effect on the central nervous system, leading to changes in mood, behavior, and perception.
Biochemical and Physiological Effects:
Safrole has been found to have a wide range of effects on the body, including changes in metabolism, hormone levels, and immune function. It has been shown to increase the production of certain enzymes and proteins, while also decreasing the activity of others. Additionally, it has been found to have an effect on the cardiovascular system, leading to changes in blood pressure and heart rate.
Advantages and Limitations for Lab Experiments
Safrole has several advantages for use in laboratory experiments, including its relatively low cost and availability. Additionally, it has been extensively studied, making it a well-understood compound with a known mechanism of action. However, there are also limitations to its use, such as its potential toxicity and the need for specialized equipment and procedures to handle it safely.
Future Directions
There are many potential future directions for research involving 1-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one. One area of interest is its potential use in the development of new drugs and therapies, particularly in the treatment of infectious diseases and cancer. Additionally, further studies could be conducted to better understand its mechanism of action and its effects on different systems in the body. Finally, research could be conducted to explore the potential risks and benefits of using this compound in different contexts, such as in food additives or as a natural insecticide.
Synthesis Methods
Safrole can be synthesized from various starting materials, including catechol, eugenol, and iso1-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one. One common method involves the oxidation of isothis compound using potassium permanganate, followed by the reduction of the resulting compound using sodium borohydride.
Scientific Research Applications
Safrole has been the subject of numerous scientific studies due to its potential applications in various fields. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for use in the development of new drugs and therapies. Additionally, it has been found to have antioxidant properties, which could make it useful in the treatment of diseases such as cancer and Alzheimer's.
properties
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-16-5-3-4-12(18(16)21-2)6-8-14(19)13-7-9-15-17(10-13)23-11-22-15/h3-10H,11H2,1-2H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAJEAZUWVHGJX-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/C(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5815020.png)
![4-benzyl-5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5815026.png)




![N~1~,N~1~-dimethyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5815059.png)
![N-(5-chloro-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5815082.png)
![2-[(4-chlorophenyl)thio]-N-(4-cyanophenyl)acetamide](/img/structure/B5815087.png)

![2,2'-dioxo-1',2,2',4-tetrahydro-1H-spiro[benzo[cd]indole-5,3'-indole]-3-carboxylic acid](/img/structure/B5815099.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenylbutanamide](/img/structure/B5815113.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5815127.png)